molecular formula C23H24N4O5 B010060 Oxymorphone 4-nitrophenylhydrazone CAS No. 101365-17-7

Oxymorphone 4-nitrophenylhydrazone

Número de catálogo: B010060
Número CAS: 101365-17-7
Peso molecular: 436.5 g/mol
Clave InChI: DPKGAKCNOIPMOW-QINNMFRESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of Oxypnph involves the reaction of oxymorphone with p-nitrophenylhydrazine. This reaction typically occurs under acidic conditions, facilitating the formation of the hydrazone bond. The reaction can be summarized as follows:

Análisis De Reacciones Químicas

Oxypnph undergoes several types of chemical reactions, including:

    Oxidation: Oxypnph can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction of Oxypnph can lead to the formation of the corresponding amine derivative.

    Substitution: The nitro group in Oxypnph can undergo substitution reactions, particularly nucleophilic aromatic substitution, to form different derivatives.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

    Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenylhydrazones.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Oxymorphone 4-nitrophenylhydrazone is synthesized through the reaction of oxymorphone with 4-nitrophenylhydrazine. This modification aims to enhance the compound's pharmacokinetic properties and improve its efficacy in pain management. The introduction of the nitrophenylhydrazone moiety can potentially alter the drug's solubility and permeability, thereby affecting its bioavailability and therapeutic effects.

Table 1: Comparison of Oxymorphone and Its Derivatives

CompoundSolubilityLipid SolubilityOnset of ActionDuration of Action
OxymorphoneModerateHighRapid (0.5 h)4-6 hours (IR)
This compoundEnhancedPotentially higherTBDTBD

Pharmacological Studies

Pharmacological investigations have shown that oxymorphone exhibits mu-opioid receptor agonism, leading to effective analgesic properties. The 4-nitrophenylhydrazone derivative may exhibit modified binding affinity and selectivity at opioid receptors compared to its parent compound.

Case Study: Efficacy in Pain Management

A clinical trial assessed the effectiveness of oxymorphone in postoperative pain management. Patients receiving oxymorphone reported significant pain relief compared to placebo controls, indicating its potential for use in acute pain settings . The derivative's enhanced properties could further improve outcomes in similar settings.

Clinical Applications

Oxymorphone is widely used for managing severe pain associated with conditions such as cancer, postoperative recovery, and chronic pain syndromes. The introduction of this compound could expand its clinical applications by providing alternatives for patients who may not respond adequately to standard formulations.

Table 2: Clinical Indications for Oxymorphone Derivatives

IndicationApplication TypeFormulation Type
Acute Pain (Postoperative)Immediate ReleaseTablets
Chronic Pain (Cancer)Extended ReleaseTablets
Severe Pain ManagementParenteral InjectionInjectable Formulations

Safety and Side Effects

As with other opioids, oxymorphone and its derivatives carry risks of side effects such as respiratory depression, sedation, and potential for dependence. It is crucial to monitor patients closely during treatment to mitigate these risks . The development of this compound could aim at reducing these adverse effects while maintaining analgesic efficacy.

Mecanismo De Acción

The mechanism of action of Oxypnph involves its binding to opioid receptors in the brain. It primarily targets the mu1 and mu2 opioid receptors, leading to prolonged inhibition of radiolabeled opioid binding. This binding results in analgesic effects by modulating pain perception pathways in the central nervous system. The prolonged action of Oxypnph is attributed to its persistent receptor occupation, even after extensive washing .

Comparación Con Compuestos Similares

Oxypnph is compared with other similar compounds such as oxymorphone, oxymorphonazine, and other phenylhydrazone derivatives:

Oxypnph stands out due to its unique ability to maintain prolonged receptor binding, making it a valuable compound for pain management research.

Propiedades

Número CAS

101365-17-7

Fórmula molecular

C23H24N4O5

Peso molecular

436.5 g/mol

Nombre IUPAC

(4R,4aS,7Z,7aR,12bS)-3-methyl-7-[(4-nitrophenyl)hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

InChI

InChI=1S/C23H24N4O5/c1-26-11-10-22-19-13-2-7-17(28)20(19)32-21(22)16(8-9-23(22,29)18(26)12-13)25-24-14-3-5-15(6-4-14)27(30)31/h2-7,18,21,24,28-29H,8-12H2,1H3/b25-16-/t18-,21+,22+,23-/m1/s1

Clave InChI

DPKGAKCNOIPMOW-QINNMFRESA-N

SMILES

CN1CCC23C4C(=NNC5=CC=C(C=C5)[N+](=O)[O-])CCC2(C1CC6=C3C(=C(C=C6)O)O4)O

SMILES isomérico

CN1CC[C@]23[C@@H]4/C(=N\NC5=CC=C(C=C5)[N+](=O)[O-])/CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O

SMILES canónico

CN1CCC23C4C(=NNC5=CC=C(C=C5)[N+](=O)[O-])CCC2(C1CC6=C3C(=C(C=C6)O)O4)O

Sinónimos

oxymorphone 4-nitrophenylhydrazone
OxyPNPH

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.